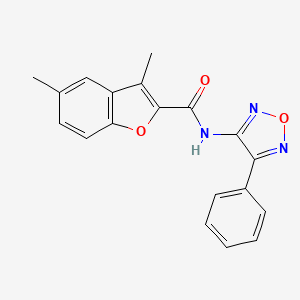

3,5-dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Description

3,5-Dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with methyl groups at positions 3 and 3. The benzofuran moiety is linked via a carboxamide bridge to a 1,2,5-oxadiazol-3-yl group, which is further substituted with a phenyl ring at position 4. Such compounds are of interest in medicinal chemistry and materials science due to the electronic and steric properties imparted by the benzofuran and oxadiazole rings.

Properties

Molecular Formula |

C19H15N3O3 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

3,5-dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C19H15N3O3/c1-11-8-9-15-14(10-11)12(2)17(24-15)19(23)20-18-16(21-25-22-18)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22,23) |

InChI Key |

SGJOKMZAOBAYSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NON=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the oxadiazole or benzofuran rings, as well as the heterocyclic core itself. Below is a detailed comparison:

Substitution on the Oxadiazole Ring

a. 3,5-Dimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide (CAS 898523-87-0)

- Molecular Formula : C17H13N3O3S

- Molecular Weight : 339.4 g/mol

- Key Difference : The phenyl group on the oxadiazole is replaced with a thiophene (C4H3S).

- Implications : The sulfur atom in thiophene introduces distinct electronic properties (e.g., increased polarizability) and may enhance π-π stacking interactions. However, the reduced aromaticity compared to phenyl could alter solubility or metabolic stability.

b. 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9)

- Key Difference : The oxadiazole substituent is methyl (CH3) instead of phenyl, and the benzofuran has a fluoro group at position 5.

- The fluorine atom increases lipophilicity and may enhance metabolic stability via reduced oxidative metabolism.

Replacement of the Oxadiazole Core

3,5-Dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

- Molecular Formula : C20H16N2O2S

- Molecular Weight : 348.42 g/mol

- Key Difference : The 1,2,5-oxadiazole is replaced with a 1,3-thiazole ring.

- Implications : Thiazoles are more basic than oxadiazoles due to the nitrogen-sulfur heteroatom arrangement. This could enhance hydrogen-bonding interactions or alter pharmacokinetic properties. The increased molecular weight may affect diffusion rates.

Functional Group Modifications

ANAZF (CAS 155438-11-2)

- Structure : Contains a nitro group and an azo linkage (-N=N-) between two oxadiazole rings.

- This contrasts with the carboxamide-linked target compound, which is more suited for bioactive roles.

Structural and Physicochemical Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Potential Implications |

|---|---|---|---|---|

| Target Compound (3,5-dimethyl-N-(4-phenyl-oxadiazol-3-yl)-benzofuran-carboxamide) | ~C19H15N3O3 | ~337.3 (estimated) | Phenyl-oxadiazole, 3,5-dimethyl | Balanced steric/electronic profile for binding |

| Thiophene-substituted analog (CAS 898523-87-0) | C17H13N3O3S | 339.4 | Thiophene-oxadiazole | Enhanced polarizability, altered solubility |

| Thiazole-substituted analog | C20H16N2O2S | 348.42 | Thiazole core | Increased basicity, hydrogen-bonding potential |

| Fluorinated analog (CAS 872868-48-9) | Not provided | Not provided | 5-Fluoro, 4-methyl-oxadiazole | Higher lipophilicity, metabolic stability |

| ANAZF (CAS 155438-11-2) | C4HN6O5 | 229.1 | Nitro-azo-oxadiazole | Energetic material applications |

Research Implications and Limitations

- Electronic Effects : Phenyl groups on oxadiazole enhance aromatic stacking, whereas thiophene or methyl substituents modulate electronic density and steric accessibility.

- Solubility and Bioavailability : The thiazole analog’s higher molecular weight and sulfur content may reduce aqueous solubility compared to oxadiazole derivatives.

- Synthetic Accessibility : indicates commercial availability of precursors (e.g., 3,5-dimethylbenzoyl chloride), suggesting feasible synthesis routes for these compounds.

- Data Gaps : Specific biological activity, melting points, and solubility data are absent in the evidence, limiting direct pharmacological comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.